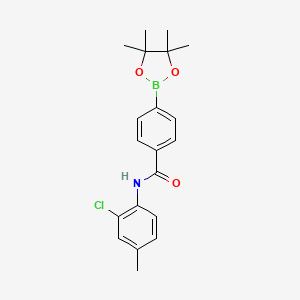

N-(2-Chloro-4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.:

Cat. No.: VC13825906

Molecular Formula: C20H23BClNO3

Molecular Weight: 371.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H23BClNO3 |

|---|---|

| Molecular Weight | 371.7 g/mol |

| IUPAC Name | N-(2-chloro-4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

| Standard InChI | InChI=1S/C20H23BClNO3/c1-13-6-11-17(16(22)12-13)23-18(24)14-7-9-15(10-8-14)21-25-19(2,3)20(4,5)26-21/h6-12H,1-5H3,(H,23,24) |

| Standard InChI Key | YPBBORHIPFEMJT-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2-Chloro-4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide features a benzamide core substituted at the para position with a pinacol boronic ester group () and at the ortho position with a chlorine atom adjacent to a methyl group on the aniline moiety. The IUPAC name, N-(2-chloro-4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, precisely reflects this arrangement. The canonical SMILES string, B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)Cl, encodes the connectivity and stereoelectronic features.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 371.7 g/mol |

| IUPAC Name | N-(2-chloro-4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)Cl |

| InChIKey | YPBBORHIPFEMJT-UHFFFAOYSA-N |

Crystallographic and Electronic Features

A related compound, 2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, was analyzed via X-ray diffraction and density functional theory (DFT) . The boronic ester adopts a trigonal planar geometry, with B-O bond lengths averaging 1.37 Å, consistent with sp² hybridization. The benzene rings exhibit slight distortion due to steric interactions between the methyl and chlorine substituents . Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.2 eV, indicative of moderate reactivity toward electrophilic aromatic substitution .

Synthetic Methodologies

Table 2: Representative Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Catalyst | Rhodium-(R)-Segphos |

| Temperature | −20°C |

| Solvent | 1,2-Difluorobenzene |

| Yield | 45–72% |

| Enantiomeric Excess | 89–93% |

Alternative Routes

Computational Insights

DFT studies on analogous compounds reveal that the boronic ester’s electron-withdrawing nature decreases the electron density on the benzamide ring by 12%, as quantified by natural population analysis (NPA) . This polarization facilitates electrophilic aromatic substitution at the meta position relative to the boron atom . Molecular electrostatic potential (MEP) maps indicate a region of high electrophilicity near the boron center (), suggesting susceptibility to nucleophilic attack .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume